Z-YVAD-AFC

Descripción

Propiedades

IUPAC Name |

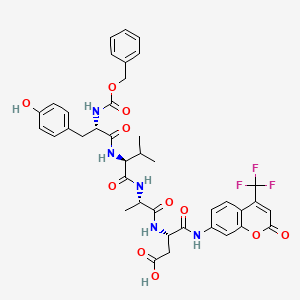

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXAFKWYKRPT-FNGAAQSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-YVAD-AFC: A Technical Guide to its Mechanism of Action and Application in Caspase-1 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-YVAD-AFC, a fluorogenic substrate for caspase-1. It details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and situates its application within the broader context of the pyroptosis signaling pathway.

Core Mechanism of Action

This compound is a synthetic tetrapeptide, Z-Tyr-Val-Ala-Asp-AFC, designed to be a highly specific substrate for caspase-1 and related caspases that recognize the YVAD sequence.[1][2] The core of its mechanism lies in the enzymatic cleavage of the peptide by active caspase-1.

The molecule itself is composed of two key moieties:

-

The Recognition Sequence (YVAD): The amino acid sequence Tyr-Val-Ala-Asp mimics the natural cleavage site of caspase-1 substrates.[3] This sequence confers specificity, ensuring that the substrate is primarily cleaved by caspase-1.

-

The Fluorophore (AFC): AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter molecule that is conjugated to the C-terminus of the peptide.[1] When bound to the peptide, the fluorescence of AFC is quenched.

Upon incubation with a sample containing active caspase-1, the enzyme recognizes and cleaves the peptide sequence after the aspartate residue. This cleavage event liberates the AFC fluorophore.[1] The free AFC molecule exhibits strong fluorescence when excited with light at a wavelength of approximately 400 nm, with a corresponding emission maximum at around 505 nm.[4][5] The intensity of the emitted fluorescence is directly proportional to the amount of AFC released, which in turn is a measure of the caspase-1 activity in the sample.[1][4] The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the substrate.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Excitation Wavelength | 400 nm | [4][5] |

| Emission Wavelength | 505 nm | [4][5] |

| Molecular Weight | ~811.8 g/mol | [5] |

| Purity | ≥95% (HPLC) | [5] |

| Solubility | Solvent |

| Soluble | DMSO, DMF, Methanol |

| Insoluble | Water |

Signaling Pathway Context: Pyroptosis

This compound is a critical tool for studying the pyroptosis signaling pathway, a form of programmed cell death characterized by inflammation. Caspase-1 is a key mediator of this pathway. The diagram below illustrates the canonical pyroptosis pathway and the role of this compound in its investigation.

References

- 1. cephamls.com [cephamls.com]

- 2. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. abcam.com [abcam.com]

- 5. Enzo Life Sciences this compound (1mg). CAS: 201608-13-1, Quantity: Each of | Fisher Scientific [fishersci.com]

Z-YVAD-AFC: A Technical Guide to its Substrate Specificity for Caspase-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Z-YVAD-AFC for caspase-1, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of apoptosis, inflammation, and the development of therapeutic agents targeting caspase-1.

Introduction to Caspase-1 and the this compound Substrate

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine-aspartic protease that plays a critical role in the inflammatory response.[1] It is a key mediator in the activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), by cleaving them into their mature, active forms.[2] The activation of caspase-1 itself is a tightly regulated process, often initiated by the assembly of multiprotein complexes called inflammasomes in response to cellular danger or pathogen-associated molecular patterns.[2]

The synthetic fluorogenic substrate this compound is a valuable tool for the sensitive and specific detection of caspase-1 activity.[3][4] This substrate consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic acid (YVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The YVAD sequence mimics the cleavage site in pro-IL-1β recognized by caspase-1. In its uncleaved state, the fluorescence of the AFC group is quenched. Upon cleavage by active caspase-1 after the aspartate residue, the AFC fluorophore is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.

Quantitative Analysis of Substrate Specificity

The specificity of an enzyme for its substrate is quantitatively described by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km, known as the catalytic efficiency, is the most effective measure for comparing the preference of an enzyme for different substrates.

While the YVAD sequence is a recognized substrate for caspase-1, studies have shown that other sequences can be cleaved with even greater efficiency. Notably, the WEHD tetrapeptide has been identified as a more optimal substrate for caspase-1, exhibiting a catalytic efficiency approximately 50-fold higher than that of the YVAD sequence.

| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| WEHD-AFC | Data not readily available | Data not readily available | 522,000 |

| YVAD-AFC | Calculated Estimate: Data not readily available | Calculated Estimate: Data not readily available | ~10,440 (Calculated based on a 50-fold lower efficiency than WEHD-AFC) |

Note: The exact Km and kcat values for this compound are not consistently reported across the literature and can be influenced by assay conditions. The catalytic efficiency for YVAD-AFC is an estimation based on its reported relative efficiency compared to WEHD-AFC.

Caspase-1 Activation Signaling Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is primarily mediated by the formation of inflammasomes. Upon detection of specific stimuli, sensor proteins like NLRP3 or AIM2 oligomerize and recruit the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their dimerization and subsequent auto-proteolytic cleavage into the active p20 and p10 subunits.[1][2]

Caption: Caspase-1 activation via the inflammasome and its downstream effects.

Experimental Protocols

In Vitro Caspase-1 Activity Assay using this compound

This protocol outlines a general procedure for measuring caspase-1 activity in cell lysates or with purified enzyme.

Materials:

-

Cell Lysate or Purified Caspase-1: Prepared from cells of interest or commercially sourced.

-

This compound Substrate: Typically prepared as a stock solution in DMSO.

-

Assay Buffer: A common formulation is 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.

-

96-well black microplate: For fluorescence measurements.

-

Fluorometric plate reader: Capable of excitation at ~400 nm and emission at ~505 nm.

Procedure:

-

Prepare Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Set up the Assay:

-

In a 96-well black microplate, add a defined amount of protein from the cell lysate (e.g., 50-100 µg) or a specific amount of purified caspase-1 to each well.

-

Bring the total volume in each well to a consistent amount with assay buffer.

-

Include appropriate controls:

-

Blank: Assay buffer only.

-

Negative Control: Lysate from unstimulated cells or a reaction with a caspase-1 inhibitor (e.g., Ac-YVAD-cmk).

-

-

-

Initiate the Reaction:

-

Add this compound to each well to a final concentration of 25-50 µM.

-

Mix gently by pipetting.

-

-

Measure Fluorescence:

-

Immediately begin reading the fluorescence in a plate reader with excitation at 400 nm and emission at 505 nm.

-

Take readings at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 1-2 hours) at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of the curve is proportional to the caspase-1 activity.

-

Compare the activity in treated samples to that of the negative controls.

-

Experimental Workflow for Assessing Caspase-1 Inhibition

This workflow illustrates the process of evaluating the efficacy of a potential caspase-1 inhibitor.

Caption: Workflow for evaluating a potential caspase-1 inhibitor.

Conclusion

This compound is a widely used and effective fluorogenic substrate for the measurement of caspase-1 activity. Its specificity is conferred by the YVAD tetrapeptide sequence, which is recognized and cleaved by caspase-1. While other peptide sequences may be cleaved with higher catalytic efficiency, this compound remains a valuable tool for researchers due to its well-characterized properties and commercial availability. Understanding the quantitative aspects of its interaction with caspase-1, as well as the underlying biological pathways and appropriate experimental protocols, is crucial for the accurate interpretation of experimental results in the fields of inflammation and apoptosis research.

References

The Role of Z-YVAD-AFC in Elucidating Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inflammasome is a critical component of the innate immune system, a multi-protein complex that, upon activation, triggers a cascade of inflammatory responses. Central to this process is the activation of caspase-1, a protease responsible for the maturation of pro-inflammatory cytokines and the induction of pyroptotic cell death. Understanding the dynamics of caspase-1 activation is therefore paramount in studying inflammasome-mediated inflammation and in the development of novel therapeutics. This technical guide provides an in-depth overview of Z-YVAD-AFC, a key fluorogenic substrate, and its application in the precise measurement of caspase-1 activity as a readout for inflammasome activation. We will delve into the underlying signaling pathways, present detailed experimental protocols, and provide quantitative data to empower researchers in their exploration of this pivotal inflammatory pathway.

Introduction to Inflammasome Activation

Inflammasomes are cytosolic protein complexes that assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1]. The canonical inflammasome typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and the effector pro-caspase-1[1][2]. Upon sensing a specific stimulus, the sensor protein oligomerizes and recruits ASC, which in turn recruits pro-caspase-1 molecules. This proximity-induced dimerization leads to the autoproteolytic activation of caspase-1[3][4][5].

Activated caspase-1 has two primary functions:

-

Cytokine Maturation: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms[1][4]. These cytokines are potent mediators of inflammation.

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis[1].

Given its central role, the measurement of caspase-1 activity is a direct and reliable indicator of inflammasome activation.

This compound: A Tool for Measuring Caspase-1 Activity

This compound (N-carbobenzyloxy-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of caspase-1.

Mechanism of Action

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is a preferred cleavage site for caspase-1[6][7]. In its intact form, the this compound molecule is non-fluorescent. However, upon cleavage of the peptide bond after the aspartate residue by active caspase-1, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released. Free AFC exhibits strong fluorescence with an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm[6][8][9]. The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample, allowing for quantitative measurement of enzyme activity.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C39H40F3N5O11 | [10] |

| Molecular Weight | 811.76 g/mol | [10] |

| Excitation Wavelength | ~400 nm | [8][9] |

| Emission Wavelength | ~505 nm | [8][9] |

| Solubility | Soluble in DMSO, DMF, and methanol; insoluble in water | [8] |

| Storage | Store at -20°C, protected from light | [8] |

Signaling Pathways and Experimental Workflows

Canonical Inflammasome Activation Pathway

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation, a well-studied example.

Experimental Workflow for Assessing Inflammasome Activation

The following diagram outlines a typical experimental workflow for inducing inflammasome activation in vitro and measuring its downstream effects.

Experimental Protocols

Induction of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the induction of the NLRP3 inflammasome in human THP-1 monocytic cells differentiated into macrophages.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Differentiation:

-

Seed THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours to allow differentiation into adherent macrophage-like cells.

-

-

Priming (Signal 1):

-

Carefully aspirate the medium and wash the cells once with warm PBS.

-

Add fresh complete RPMI-1640 medium containing 1 µg/mL of LPS.

-

Incubate for 3-4 hours at 37°C and 5% CO2.

-

-

Activation (Signal 2):

-

Following the priming step, add the NLRP3 activator directly to the wells.

-

For Nigericin: Add to a final concentration of 10-20 µM.

-

For ATP: Add to a final concentration of 5 mM.

-

-

Incubate for 1 hour at 37°C and 5% CO2.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay. Store at -80°C if not used immediately.

-

The remaining cells can be lysed for the caspase-1 activity assay or fixed for ASC speck visualization.

-

Caspase-1 Activity Assay using this compound

Materials:

-

Cell lysate from inflammasome-activated cells

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)

-

This compound substrate (1 mM stock in DMSO)

-

96-well black, clear-bottom plate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Wash the cells in the 96-well plate once with cold PBS.

-

Add 50 µL of cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

-

Assay Preparation:

-

In a new 96-well black plate, add 50 µL of cell lysate to each well.

-

Prepare a reaction mix by diluting the this compound stock to a final concentration of 50 µM in 2x Reaction Buffer.

-

-

Measurement:

-

Add 50 µL of the reaction mix to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The results can be expressed as relative fluorescence units (RFU) or as fold-change over an un-stimulated control.

-

IL-1β ELISA

Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used. A general workflow is provided in the experimental workflow diagram and typically involves coating the plate with a capture antibody, adding the collected supernatants, followed by a detection antibody and substrate.

Pyroptosis (LDH) Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released upon membrane rupture during pyroptosis. Its activity in the cell culture supernatant can be measured using commercially available colorimetric assay kits.

Procedure:

-

Use the cell culture supernatant collected in step 4.1.

-

Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.

-

The assay typically involves transferring the supernatant to a new plate, adding a reaction mixture containing a substrate for LDH, and measuring the absorbance at a specific wavelength.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

ASC Speck Visualization

ASC specks are large, perinuclear aggregates of the ASC protein that form upon inflammasome activation. They can be visualized by immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Fixation and Permeabilization:

-

After inflammasome activation, wash the cells on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-ASC antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright foci in the cytoplasm.

-

Quantitative Data

The following table summarizes key quantitative parameters related to Z-YVAD compounds and their interaction with caspases. It is important to note that specific values can vary depending on the experimental conditions.

| Compound | Target | Parameter | Value | Reference(s) |

| Z-YVAD-FMK | Caspase-1 | IC50 | 0.53 µM | [11] |

| Caspase-4 | IC50 | Weak inhibition | [11] | |

| Caspase-5 | IC50 | Weak inhibition | [12] | |

| Ac-YVAD-cmk | Caspase-1 | Inhibition | Effective | [7][13][14] |

| Z-VAD-FMK | Pan-caspase | IC50 | Low to mid nM range | [11] |

Note: Z-YVAD-FMK and Ac-YVAD-cmk are inhibitors of caspase-1, often used as controls in experiments with this compound. Their IC50 values demonstrate their potency.

Conclusion

This compound is an indispensable tool for researchers studying inflammasome biology. Its specificity for caspase-1 and the robust fluorescent signal upon cleavage provide a reliable and quantitative method for measuring inflammasome activation. By combining the use of this compound with other assays that measure downstream events such as cytokine release and pyroptosis, researchers can gain a comprehensive understanding of the complex signaling pathways governing inflammation. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of these techniques and contribute to the advancement of research in immunology and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]

- 10. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Pyroptosis: A Technical Guide to Utilizing Z-YVAD-AFC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pyroptosis, a form of programmed cell death, and the application of the fluorogenic substrate Z-YVAD-AFC for its detection and quantification. This document details the core signaling pathways, provides explicit experimental protocols, and presents quantitative data to facilitate the study of this critical cellular process in research and drug development.

Introduction to Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death distinct from apoptosis and necrosis.[1][2] It is a crucial component of the innate immune response to pathogen infection and other danger signals.[3] Characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, pyroptosis is mediated by inflammatory caspases, primarily caspase-1, and in some cases, caspases-4, -5, and -11.[4]

The activation of these caspases leads to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to a loss of ionic homeostasis, water influx, cell swelling, and eventual lysis.[1][5][6] This lytic cell death results in the release of cytosolic contents, including the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are themselves processed into their mature, active forms by caspase-1.[2][7]

Signaling Pathways of Pyroptosis

Pyroptosis can be initiated through two main pathways: the canonical and non-canonical inflammasome pathways.

Canonical Inflammasome Pathway

The canonical pathway is typically activated by a two-step process involving a "priming" signal and an "activation" signal.[4]

-

Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-IL-1β, pro-IL-18, and components of the inflammasome, such as NLRP3.[4]

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or microbial toxins, triggers the assembly of the inflammasome complex.[5] This complex typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1.[7] The proximity of pro-caspase-1 molecules within the inflammasome leads to their auto-cleavage and activation.[7]

Activated caspase-1 then proceeds to cleave GSDMD, pro-IL-1β, and pro-IL-18, initiating pyroptosis and inflammation.[2]

References

The Z-YVAD-AFC Fluorogenic Assay: A Technical Guide to Quantifying Caspase-1 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Z-YVAD-AFC fluorogenic assay, a fundamental tool for the measurement of caspase-1 activity. The document details the core principles of the assay, provides standardized experimental protocols, presents relevant quantitative data for caspase-1 kinetics and inhibition, and illustrates the associated signaling pathways and experimental workflows.

Core Principles of the this compound Assay

The this compound assay is a widely used method to detect and quantify the enzymatic activity of caspase-1, a key protease in the inflammatory response. The principle of this assay is based on the specific recognition and cleavage of a synthetic peptide substrate by active caspase-1, leading to the release of a fluorescent reporter molecule.

The substrate, this compound, consists of three key components:

-

Z (Carbobenzoxy): An N-terminal protecting group that enhances cell permeability.[1]

-

YVAD (Tyrosine-Valine-Alanine-Aspartic Acid): A tetrapeptide sequence that mimics the natural cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[2][3] This sequence confers specificity to the assay, ensuring that the substrate is preferentially cleaved by caspase-1 and related caspases.[2]

-

AFC (7-Amino-4-trifluoromethylcoumarin): A fluorescent reporter molecule (fluorophore) conjugated to the C-terminus of the peptide.[4] When bound to the YVAD peptide, the fluorescence of AFC is quenched.

The enzymatic reaction at the core of the assay is the hydrolysis of the peptide bond after the aspartic acid residue by active caspase-1. This cleavage releases the free AFC molecule. Unbound AFC, when excited by light at a wavelength of approximately 400 nm, emits a strong fluorescent signal at around 505 nm.[2][4][5] The intensity of this fluorescence is directly proportional to the amount of active caspase-1 in the sample.

Data Presentation: Quantitative Parameters

The this compound assay is instrumental in determining the kinetic properties of caspase-1 and evaluating the potency of its inhibitors. The following tables summarize key quantitative data derived from such assays.

Table 1: Kinetic Constants for Caspase-1 Substrates

| Substrate Type | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Reference FRET Substrate | Fluorophore/Quencher | 11.4[6] | 0.79[6] | 69,298[6] |

| Ac-YVAD-AFC | Fluorogenic | Data not readily available | Data not readily available | Data not readily available |

Note: Assay conditions can significantly influence these values.

Table 2: IC50 Values of Selected Caspase-1 Inhibitors

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The this compound assay is a standard method for determining the IC50 of potential caspase-1 inhibitors.

| Inhibitor | Target Caspases | IC50 (nM) |

| Compound 2b | Caspase-1 | 0.204 |

| Caspase-4 | 14.5 | |

| Caspase-5 | 10.6 | |

| Caspase-8 | 3 | |

| Caspase-9 | 5.07 | |

| Caspase-10 | 66.5 | |

| Caspase-14 | 58.5 | |

| NCGC-00183681 (16) | Caspase-1 | <1 |

| Caspase-9 | 91.5 |

Data for compound 2b and NCGC-00183681 were generated using a fluorescent enzyme assay with an AFC-labeled peptide.

Experimental Protocols

The following sections provide detailed methodologies for performing the this compound fluorogenic assay.

Materials and Reagents

-

Cell Lysates: Prepared from cells induced to undergo apoptosis or inflammation, alongside uninduced control cells.

-

This compound Substrate: Typically a 1 mM stock solution in DMSO.

-

Lysis Buffer: To lyse cells and release intracellular contents. A common composition is 25 mM HEPES, pH 7.4.

-

Reaction Buffer (2X): To provide optimal conditions for caspase-1 activity. A typical formulation is 40 mM Tris, pH 7.6, 300 mM NaCl.

-

Dithiothreitol (DTT): A reducing agent, typically added to the reaction buffer to a final concentration of 4-10 mM immediately before use.

-

96-well Microplate: Flat-bottom, black plates are recommended to minimize background fluorescence.

-

Fluorometric Microplate Reader: Capable of excitation at ~400 nm and emission detection at ~505 nm.

Assay Procedure

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in cold Lysis Buffer. A common ratio is 25 µL of buffer per 1 x 10^6 cells.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

-

-

Reaction Setup:

-

In a 96-well microplate, add 50 µL of cell lysate to each well.

-

Prepare the 2X Reaction Buffer by adding DTT to the required final concentration.

-

Add 50 µL of the 2X Reaction Buffer to each well containing cell lysate.

-

Add 5 µL of the 1 mM this compound substrate to each well. The final concentration of the substrate is typically 50 µM.

-

-

Incubation:

-

Incubate the microplate at 37°C for 1 to 2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cell lysate or no substrate) from the experimental readings.

-

The results are often expressed as a fold-increase in caspase-1 activity in the induced samples compared to the uninduced control samples.

-

Mandatory Visualizations

Signaling Pathway: Caspase-1 Activation via the Inflammasome

Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.

Experimental Workflow: this compound Fluorogenic Assay

Caption: Step-by-step workflow of the this compound assay.

Logical Relationship: Principle of the this compound Assay

Caption: The core enzymatic reaction and detection principle.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. bio-rad.com [bio-rad.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Z-YVAD-AFC: A Fluorogenic Probe for Caspase-1 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Z-YVAD-AFC, its application in the detection of caspase-1 activity, and the underlying principles of its use. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in studying inflammation, apoptosis, and related cellular pathways.

Introduction to this compound

This compound is a fluorogenic substrate used to measure the activity of caspase-1, a key enzyme in the inflammatory process. The substrate consists of a peptide sequence (YVAD) that is specifically recognized and cleaved by caspase-1. This peptide is flanked by a benzyloxycarbonyl (Z) group at the N-terminus, which enhances cell permeability, and a 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore at the C-terminus. In its intact state, the substrate is non-fluorescent. However, upon cleavage by active caspase-1, the AFC molecule is released, resulting in a measurable fluorescent signal.

Principles of Fluorescence Spectroscopy

Fluorescence spectroscopy is a technique used to measure the fluorescence of a sample. It involves exciting a molecule with a beam of light at a specific wavelength, causing it to move to a higher electronic energy state. The molecule then returns to its ground state by emitting a photon of light at a longer wavelength. This emitted light is the fluorescence that is detected and quantified.[1][2][3][4]

In the context of a this compound assay, a fluorometer or a fluorescence microplate reader is used to first excite the released AFC at its maximum excitation wavelength and then measure the emitted light at its maximum emission wavelength.[5][6][7] The intensity of the fluorescence is directly proportional to the amount of cleaved AFC, which in turn corresponds to the level of caspase-1 activity in the sample.

Spectral Properties of this compound

The utility of this compound as a fluorogenic substrate is defined by its distinct excitation and emission spectra upon cleavage. The released AFC fluorophore has a specific wavelength at which it maximally absorbs light (excitation maximum) and a specific wavelength at which it maximally emits light (emission maximum).

| Fluorophore | Excitation Maximum | Emission Maximum |

| 7-amino-4-trifluoromethylcoumarin (AFC) | 400 nm[5][6][7][8][9] | 505 nm[5][6][10][8][9] |

Caspase-1 Signaling Pathway

Caspase-1 is a cysteine protease that plays a crucial role in the innate immune response.[11] It is synthesized as an inactive zymogen, pro-caspase-1.[12][13] Activation of caspase-1 occurs through the assembly of a multi-protein complex called the inflammasome.[11][14] The inflammasome is typically formed in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced autoproteolysis.[11] Active caspase-1 then proceeds to cleave its downstream targets, most notably the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), leading to their maturation and secretion.[11][14] These cytokines are potent mediators of inflammation. Additionally, active caspase-1 can cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[11]

Experimental Protocol for Caspase-1 Activity Assay

The following is a generalized protocol for measuring caspase-1 activity in cell lysates using this compound. Optimization of conditions such as cell number, lysate concentration, and incubation time may be necessary for specific experimental setups.

Materials:

-

Cells of interest (treated and untreated controls)

-

Phosphate-buffered saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 200 mM NaCl, 20% sucrose, 20 mM DTT)

-

This compound substrate (1 mM stock in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Induce the desired cellular response (e.g., apoptosis, inflammation) in your experimental cell population. Prepare a parallel control culture of untreated cells.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 50 µL of lysis buffer per 1-5 x 10^6 cells.[7]

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube. The protein concentration of the lysate can be determined at this stage using a standard protein assay.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-200 µg of cell lysate to each well.[7] Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL per well.

-

Include appropriate controls, such as a blank (lysis buffer only) and a positive control (if available).

-

-

Reaction Initiation and Incubation:

-

Prepare the 2X Reaction Buffer. Immediately before use, add DTT to a final concentration of 20 mM.

-

Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.

-

Add 5 µL of the 1 mM this compound substrate to each well for a final concentration of 50 µM.[7]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5][7]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all experimental readings.

-

The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

-

References

- 1. horiba.com [horiba.com]

- 2. What Is Fluorescence Spectroscopy? Principles Overview | アジレント [agilent.com]

- 3. ossila.com [ossila.com]

- 4. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. ubpbio.com [ubpbio.com]

- 7. abcam.com [abcam.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enzo Life Sciences this compound (1mg). CAS: 201608-13-1, Quantity: Each of | Fisher Scientific [fishersci.com]

- 11. Caspase 1 - Wikipedia [en.wikipedia.org]

- 12. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Z-YVAD-AFC: An In-depth Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, Z-YVAD-AFC, and its applications in the study of apoptosis and related cell death pathways. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for relevant compounds, and visualize key signaling pathways and experimental workflows.

Core Concepts: Caspase-1, Apoptosis, and Pyroptosis

Caspases are a family of cysteine proteases that play crucial roles in programmed cell death. They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7) in the apoptotic pathway. However, another class of caspases, the inflammatory caspases, which includes caspase-1, are central to a distinct form of programmed cell death known as pyroptosis.

Apoptosis is a tightly regulated, non-inflammatory process of cell suicide essential for normal tissue development and homeostasis. It is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without eliciting an inflammatory response.

Pyroptosis , in contrast, is a pro-inflammatory form of programmed cell death initiated in response to microbial infections and other inflammatory stimuli. It is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18. This process is mediated by the activation of inflammatory caspases, primarily caspase-1.

While this compound is a substrate for caspase-1, which is more directly involved in pyroptosis, its use in apoptosis research is valuable for dissecting the intricate signaling pathways and understanding the crosstalk between different cell death mechanisms. For instance, some stimuli can induce components of both apoptotic and pyroptotic pathways.

This compound: A Tool to Measure Caspase-1 Activity

This compound is a fluorogenic substrate designed to measure the activity of caspase-1. It consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic acid (YVAD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability.

Mechanism of Action: In its intact form, this compound is weakly fluorescent. However, upon cleavage by active caspase-1 at the aspartic acid residue, the AFC fluorophore is released. Free AFC exhibits strong fluorescence with an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm. The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Data Presentation: Quantitative Data for Caspase Inhibitors

In apoptosis research, alongside measuring enzyme activity, inhibiting specific caspases is crucial for elucidating their roles. While this compound is a substrate, the related compound Z-YVAD-FMK is an irreversible inhibitor of caspase-1. Due to the limited availability of comprehensive IC50 data for Z-YVAD-FMK across multiple caspases in a single study, we present data for the widely used pan-caspase inhibitor Z-VAD-FMK to provide a comparative context for caspase inhibition.

| Inhibitor | Target Caspase | IC50 Value | Notes |

| Z-VAD-FMK | Pan-Caspase | 0.0015 - 5.8 mM | A cell-permeable, irreversible pan-caspase inhibitor. |

| Ac-YVAD-cmk | Caspase-1 | Kᵢ = 0.8 nM | A potent and selective inhibitor for caspase-1-like caspases.[1] |

| Caspase-4 | Kᵢ = 362 nM | [1] | |

| Caspase-5 | Kᵢ = 163 nM | [1] | |

| VX-765 | Caspase-1 | IC50 = 530 nM | A selective inhibitor for caspase-1.[2] |

| Ac-FLTD-CMK | Caspase-1 | IC50 = 3.36 µM | [2] |

| Ac-LESD-CMK | Caspase-1 | IC50 = 5.67 µM | [2] |

Note: IC50 and Kᵢ values can vary depending on the assay conditions, substrate concentration, and cell type used. The data presented here is for comparative purposes.

Experimental Protocols

Induction of Apoptosis in Cell Culture

A common method to induce apoptosis in cell culture for subsequent caspase activity analysis is through the activation of death receptors.

Materials:

-

Jurkat cells (or other suitable cell line)

-

RPMI 1640 medium with 10% fetal bovine serum

-

Anti-Fas monoclonal antibody (clone CH-11)

-

Phosphate-buffered saline (PBS)

-

Caspase inhibitor (e.g., Z-VAD-FMK) for control experiments

Procedure:

-

Culture Jurkat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum in a humidified incubator at 37°C with 5% CO₂.

-

Adjust the cell density to 1 x 10⁶ cells/mL.

-

To induce apoptosis, add anti-Fas mAb to a final concentration of 50 ng/mL.

-

For inhibitor control experiments, add the caspase inhibitor (e.g., 20 µM Z-VAD-FMK) at the same time as the anti-Fas mAb.

-

Incubate the cells for the desired period (e.g., 2-4 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells with ice-cold PBS.

-

The cell pellet is now ready for lysate preparation and caspase activity assay.

Caspase-1 Activity Assay using this compound

This protocol outlines the steps to measure caspase-1 activity in cell lysates.

Materials:

-

Cell pellet from induced and control cells

-

Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM MgCl₂, 1.3 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

2X Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM NaCl, 20 mM DTT)

-

This compound substrate (1 mM stock in DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of cell lysate to each well. It is recommended to use 50-200 µg of protein per well.

-

Prepare a blank control well containing 50 µL of Lysis Buffer without cell lysate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of 1 mM this compound substrate to each well to a final concentration of 50 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The caspase-1 activity can be expressed as the relative fluorescence units (RFU) per microgram of protein or as a fold-change compared to the untreated control.

-

Mandatory Visualization

Signaling Pathway Diagrams

// Nodes PAMPs_DAMPs [label="PAMPs / DAMPs", fillcolor="#FBBC05"]; PRR [label="Pattern Recognition\nReceptor (e.g., NLRP3)", fillcolor="#FBBC05"]; ASC [label="ASC Adaptor", fillcolor="#4285F4"]; Pro_Casp1 [label="Pro-Caspase-1", fillcolor="#EA4335"]; Casp1 [label="Active Caspase-1", fillcolor="#EA4335"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#34A853"]; IL1b [label="Active IL-1β", fillcolor="#34A853"]; Pro_IL18 [label="Pro-IL-18", fillcolor="#34A853"]; IL18 [label="Active IL-18", fillcolor="#34A853"]; GSDMD [label="Gasdermin D", fillcolor="#4285F4"]; GSDMD_N [label="GSDMD-N Pore", fillcolor="#4285F4"]; Pyroptosis [label="Pyroptosis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges PAMPs_DAMPs -> PRR [label="Activates"]; PRR -> ASC [label="Recruits"]; ASC -> Pro_Casp1 [label="Recruits"]; Pro_Casp1 -> Casp1 [label="Cleavage"]; Casp1 -> Pro_IL1b [label="Cleaves"]; Pro_IL1b -> IL1b; Casp1 -> Pro_IL18 [label="Cleaves"]; Pro_IL18 -> IL18; Casp1 -> GSDMD [label="Cleaves"]; GSDMD -> GSDMD_N [label="Forms"]; GSDMD_N -> Pyroptosis [label="Induces"]; IL1b -> Pyroptosis [style=dashed]; IL18 -> Pyroptosis [style=dashed]; }

Caption: Canonical Inflammasome and Pyroptosis Pathway.// Nodes Extrinsic [label="Extrinsic Stimuli\n(e.g., FasL)", fillcolor="#FBBC05"]; DeathReceptor [label="Death Receptor\n(e.g., Fas)", fillcolor="#FBBC05"]; DISC [label="DISC Formation", fillcolor="#4285F4"]; Pro_Casp8 [label="Pro-Caspase-8", fillcolor="#EA4335"]; Casp8 [label="Active Caspase-8", fillcolor="#EA4335"];

Intrinsic [label="Intrinsic Stimuli\n(e.g., DNA damage)", fillcolor="#FBBC05"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytoC [label="Cytochrome c", fillcolor="#4285F4"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4"]; Apoptosome [label="Apoptosome", fillcolor="#4285F4"]; Pro_Casp9 [label="Pro-Caspase-9", fillcolor="#EA4335"]; Casp9 [label="Active Caspase-9", fillcolor="#EA4335"];

Pro_Casp3 [label="Pro-Caspase-3", fillcolor="#34A853"]; Casp3 [label="Active Caspase-3", fillcolor="#34A853"]; Substrates [label="Cellular Substrates", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Extrinsic -> DeathReceptor [label="Binds"]; DeathReceptor -> DISC [label="Initiates"]; DISC -> Pro_Casp8 [label="Recruits"]; Pro_Casp8 -> Casp8 [label="Cleavage"];

Intrinsic -> Mitochondrion [label="Activates"]; Mitochondrion -> CytoC [label="Releases"]; CytoC -> Apaf1 [label="Binds"]; Apaf1 -> Apoptosome [label="Forms"]; Apoptosome -> Pro_Casp9 [label="Recruits"]; Pro_Casp9 -> Casp9 [label="Cleavage"];

Casp8 -> Pro_Casp3 [label="Cleaves"]; Casp9 -> Pro_Casp3 [label="Cleaves"]; Pro_Casp3 -> Casp3; Casp3 -> Substrates [label="Cleaves"]; Substrates -> Apoptosis [label="Leads to"]; }

Caption: Intrinsic and Extrinsic Apoptosis Pathways.Experimental Workflow Diagram

// Nodes Start [label="Start:\nInduce Apoptosis in Cells", shape=ellipse, fillcolor="#34A853"]; Harvest [label="Harvest and Wash Cells", fillcolor="#F1F3F4"]; Lyse [label="Prepare Cell Lysate", fillcolor="#F1F3F4"]; Quantify [label="Quantify Protein\nConcentration", fillcolor="#FBBC05"]; Setup [label="Set up Assay in\n96-well Plate", fillcolor="#4285F4"]; AddSubstrate [label="Add this compound\nSubstrate", fillcolor="#EA4335"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4"]; Read [label="Read Fluorescence\n(Ex: 400nm, Em: 505nm)", fillcolor="#4285F4"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Harvest; Harvest -> Lyse; Lyse -> Quantify; Quantify -> Setup; Setup -> AddSubstrate; AddSubstrate -> Incubate; Incubate -> Read; Read -> Analyze; }

Caption: Workflow for Caspase-1 Activity Assay.References

The Use of Z-YVAD-AFC in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of the fluorogenic substrate Z-YVAD-AFC (Carbobenzoxy-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin) in basic research. Primarily utilized for the sensitive detection of caspase-1 activity, this compound is an invaluable tool for investigating the inflammasome signaling pathway, a critical component of the innate immune response. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of expected quantitative data.

Introduction to this compound

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-1, an inflammatory caspase. The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 between the aspartate (D) and AFC moieties, free AFC is released, which emits a strong yellow-green fluorescence when excited by light at a wavelength of 400 nm. The emitted fluorescence, with a maximum at 505 nm, can be quantified to determine the enzymatic activity of caspase-1.[1][2][3][4]

Mechanism of Action and Signaling Context

Caspase-1 is a cysteine protease that plays a central role in inflammation.[5] It is typically found in an inactive zymogen form, pro-caspase-1.[4] Activation of caspase-1 occurs through the assembly of a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its activation is a two-step process.

Priming (Signal 1): This initial step is often triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation.

Activated caspase-1 then proceeds to cleave its substrates, including pro-IL-1β and pro-IL-18, into their mature, pro-inflammatory forms.[5] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. The fluorogenic substrate this compound serves as a direct measure of this enzymatic activity.

Below is a diagram illustrating the NLRP3 inflammasome activation pathway.

Caption: NLRP3 Inflammasome Activation Pathway and this compound Detection.

Quantitative Data Presentation

The following tables provide an example of how quantitative data from a caspase-1 activity assay using this compound can be presented. The data are illustrative and represent typical results seen in such experiments.

Table 1: Caspase-1 Activity in Cell Lysates

| Treatment Group | Fluorescence Units (RFU) | Fold Change vs. Control |

| Untreated Control | 150 ± 15 | 1.0 |

| LPS (1 µg/mL) | 300 ± 25 | 2.0 |

| Nigericin (10 µM) | 450 ± 30 | 3.0 |

| LPS + Nigericin | 1200 ± 100 | 8.0 |

| LPS + Nigericin + YVAD-cmk (inhibitor) | 175 ± 20 | 1.17 |

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 2: Inhibition of Recombinant Caspase-1 Activity

| Inhibitor Concentration (nM) | % Inhibition | IC50 (nM) |

| 0 | 0 | \multirow{5}{*}{~10} |

| 1 | 15 ± 2 | |

| 10 | 52 ± 5 | |

| 100 | 95 ± 3 | |

| 1000 | 99 ± 1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Below are detailed protocols for performing a caspase-1 activity assay using this compound in cell lysates.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol. Store at 4°C. Add DTT fresh before use.

-

2x Reaction Buffer: 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol. Store at 4°C. Add DTT fresh before use.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

AFC Standard Stock Solution: Prepare a 1 mM stock solution of free AFC in DMSO to generate a standard curve. Store at -20°C, protected from light.

Cell Lysis Protocol

-

Culture cells to the desired density and treat with appropriate stimuli to induce inflammasome activation.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. The lysate can be used immediately or stored at -80°C.

Caspase-1 Activity Assay Protocol

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Lysis Buffer.

-

Prepare a blank well containing 50 µL of Lysis Buffer without cell lysate.

-

Prepare a positive control using recombinant active caspase-1, if available.

-

Prepare an AFC standard curve by serially diluting the AFC stock solution in 2x Reaction Buffer.

-

Add 50 µL of 2x Reaction Buffer to each well containing cell lysate.

-

Add 5 µL of 1 mM this compound stock solution to each well (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

Data Analysis

-

Subtract the fluorescence reading of the blank from all experimental readings.

-

Use the AFC standard curve to convert the fluorescence readings into the amount of AFC released (in pmol).

-

Express caspase-1 activity as pmol of AFC released per minute per mg of protein.

-

Alternatively, results can be expressed as a fold increase in fluorescence compared to the untreated control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in a typical this compound-based research project.

References

- 1. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 2. cephamls.com [cephamls.com]

- 3. Enzo Life Sciences this compound (1mg). CAS: 201608-13-1, Quantity: Each of | Fisher Scientific [fishersci.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. invivogen.com [invivogen.com]

Methodological & Application

Z-YVAD-AFC Assay for Measuring Caspase-1 Activity in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a crucial role in the innate immune response. Its activation is a critical step in the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 is tightly regulated by multi-protein complexes called inflammasomes. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention.

This document provides a detailed protocol for the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate Z-YVAD-AFC. This assay is a sensitive and reliable method for quantifying caspase-1 activity and can be used to screen for inhibitors or to study the mechanisms of inflammasome activation.

Principle of the Assay

The this compound assay is based on the proteolytic cleavage of the specific caspase-1 substrate, this compound. This substrate consists of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD), which is recognized by caspase-1, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, free AFC is released. The liberated AFC emits a bright green fluorescence when excited by light at a wavelength of 400 nm, with an emission maximum at 505 nm. The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.

Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation

Caspase-1 is typically present in the cell as an inactive zymogen, pro-caspase-1. Its activation is initiated by the assembly of inflammasomes in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The following diagram illustrates a simplified model of the NLRP3 inflammasome activation pathway, a well-characterized mechanism for caspase-1 activation.

Caption: Inflammasome activation pathway leading to Caspase-1 cleavage.

Experimental Protocol

This protocol is designed for use with a 96-well plate format and a fluorescence plate reader.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | Various | e.g., MCE HY-P4429 | -20°C (protect from light) |

| Cell Lysis Buffer | In-house preparation or commercial | - | 4°C |

| 2X Reaction Buffer | In-house preparation or commercial | - | 4°C |

| Dithiothreitol (DTT) | Various | - | -20°C (1 M stock) |

| Caspase-1 Inhibitor (e.g., Z-VAD-FMK) | Various | - | -20°C |

| 96-well black, flat-bottom plates | Various | - | Room Temperature |

Reagent Preparation

-

1X Cell Lysis Buffer: A common formulation is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use, add protease inhibitors (optional, but recommended to prevent non-specific proteolysis).

-

2X Reaction Buffer: A common formulation is 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 20 mM DTT. Store at 4°C.

-

This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. Store at -20°C in aliquots, protected from light.

-

DTT Stock Solution (1 M): Dissolve DTT in sterile water. Store at -20°C in aliquots.

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound caspase-1 assay.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Plate cells at a desired density and treat with experimental compounds to induce or inhibit caspase-1 activity. Include an untreated control group.

-

-

Cell Lysate Preparation:

-

Harvest 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 50 µL of ice-cold 1X Cell Lysis Buffer.

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Keep on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

-

Normalize the protein concentration of all samples to be within the range of 1-4 mg/mL using the 1X Cell Lysis Buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of each normalized cell lysate per well.

-

Controls:

-

Negative Control (Inhibitor): To a separate well containing your treated lysate, add a caspase-1 inhibitor (e.g., Z-VAD-FMK at a final concentration of 20 µM) and incubate for 10-15 minutes at room temperature before adding the reaction buffer and substrate.

-

Blank (No Lysate): Add 50 µL of 1X Cell Lysis Buffer instead of cell lysate.

-

-

Prepare the 1X Reaction Mix : For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 10 mM this compound. It is recommended to make a master mix. Add DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

-

Add 50 µL of the 1X Reaction Mix to each well containing the cell lysate or controls.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-1 activity.

-

-

Fluorescence Measurement:

-

Read the fluorescence of the plate using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Presentation and Analysis

The results are typically expressed as a fold increase in caspase-1 activity in the treated samples compared to the untreated control.

-

Subtract Background: Subtract the fluorescence reading of the blank (no lysate) from all other readings.

-

Calculate Fold Increase: Divide the background-subtracted fluorescence of the treated sample by the background-subtracted fluorescence of the untreated control sample.

Fold Increase = (Fluorescence of Treated Sample - Blank) / (Fluorescence of Untreated Control - Blank)

Summary of Quantitative Data

| Parameter | Recommended Value | Notes |

| Cell Number | 1-5 x 10^6 cells per sample | Adjust based on cell type and expected caspase-1 activity. |

| Cell Lysate Protein Concentration | 1-4 mg/mL | Normalize for accurate comparison between samples. |

| This compound Stock Concentration | 10 mM in DMSO | Store in aliquots at -20°C, protected from light. |

| This compound Final Concentration | 50 µM | This is a commonly used concentration; may require optimization. |

| DTT Final Concentration | 10 mM in the reaction mix | Add fresh to the 2X Reaction Buffer before use. |

| Incubation Time | 1-2 hours | May be extended if the signal is low. |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | 400 nm | |

| Emission Wavelength | 505 nm | |

| Example Data (Arbitrary Fluorescence Units - AFU) | ||

| Untreated Control | 1500 AFU | |

| Treated Sample | 7500 AFU | |

| Fold Increase | 5-fold | Calculated as (7500-Blank)/(1500-Blank) |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | - Substrate degradation- Contaminated reagents | - Aliquot and protect the substrate from light and multiple freeze-thaw cycles.- Use fresh, high-purity reagents. |

| Low signal or no activity | - Low caspase-1 activity in samples- Inactive enzyme due to improper handling- Incorrect instrument settings | - Increase the amount of cell lysate or incubation time.- Keep lysates on ice and use fresh DTT.- Verify the excitation and emission wavelengths on the plate reader. |

| High variability between replicates | - Pipetting errors- Incomplete cell lysis | - Use calibrated pipettes and ensure proper mixing.- Ensure complete cell lysis by visual inspection or by trying alternative lysis methods. |

Application Notes and Protocols for Caspase-1 Assay Using Z-YVAD-AFC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the fluorogenic substrate Z-YVAD-AFC in the detection and quantification of caspase-1 activity. This document includes an overview of the underlying principles, comprehensive experimental protocols, and a summary of key quantitative data.

Introduction to Caspase-1 and the this compound Substrate

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response.[1] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] The activation of caspase-1 itself is a tightly regulated process, often occurring through the assembly of a multi-protein complex called the inflammasome in response to pathogenic and endogenous danger signals.

The this compound substrate is a highly specific and sensitive tool for measuring caspase-1 activity. This synthetic tetrapeptide, Tyr-Val-Ala-Asp (YVAD), mimics the preferred cleavage site of caspase-1.[1] The peptide is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is weakly fluorescent. Upon cleavage by active caspase-1 between the aspartate and AFC residues, the free AFC molecule is released and exhibits a strong fluorescent signal, which can be readily measured. This provides a direct and quantitative assessment of caspase-1 enzymatic activity.

Principle of the Assay

The caspase-1 assay using this compound is based on the following principle:

-

Substrate Cleavage: Active caspase-1 in a biological sample (e.g., cell lysate) recognizes and cleaves the YVAD sequence of the this compound substrate.

-

Fluorophore Release: This cleavage releases the AFC fluorophore.

-

Fluorescence Detection: The fluorescence of the liberated AFC is measured using a fluorometer or a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.

The excitation and emission maxima for free AFC are approximately 400 nm and 505 nm, respectively.[2][3][4][5]

Quantitative Data Summary

While a definitive Michaelis-Menten constant (Km) for this compound with caspase-1 is not consistently reported across the literature, a working concentration of 50 µM is widely recommended in various protocols for optimal results in cell-based assays. One source provides an estimated Km of approximately 200 µM for Ac-YVAD-AFC.[6] It is important to note that the WEHD tetrapeptide sequence has been reported to be a more favorable substrate for caspase-1 than YVAD, exhibiting a significantly higher catalytic efficiency (kcat/KM).[7]

| Parameter | Value | Notes |

| Recommended Working Concentration | 25-50 µM | Optimal for most cell lysate-based assays.[5] |

| Excitation Wavelength (Ex) | ~400 nm | For detection of free AFC.[2][3][4][5] |

| Emission Wavelength (Em) | ~505 nm | For detection of free AFC.[2][3][4][5] |

| Estimated Km (Ac-YVAD-AFC) | ~200 µM | This is an estimated value and may vary based on assay conditions.[6] |

Signaling Pathway

The activation of caspase-1 is a key event in the inflammasome signaling pathway. This pathway is typically initiated by two signals. The first, a "priming" signal, often mediated by Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a variety of stimuli including pathogens and cellular stress, leads to the assembly of the inflammasome complex. This complex then facilitates the auto-catalytic cleavage and activation of pro-caspase-1 into its active form.

Caption: Inflammasome signaling pathway leading to caspase-1 activation.

Experimental Protocols

Materials Required

-

This compound substrate

-

DMSO (for reconstituting the substrate)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 2 mM EDTA)

-

DTT (Dithiothreitol)

-

96-well black microplate

-

Fluorometer or fluorescence microplate reader

-

Recombinant active caspase-1 (as a positive control, optional)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (as a negative control, optional)

Experimental Workflow

Caption: General experimental workflow for a caspase-1 activity assay.

Detailed Protocol for Caspase-1 Activity Assay in Cell Lysates

-

Preparation of Reagents:

-

This compound Stock Solution: Dissolve the this compound powder in DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

-

1x Reaction Buffer with DTT: Immediately before use, add DTT to the 2x Reaction Buffer to a final concentration of 10 mM. Then, dilute the 2x Reaction Buffer to 1x with sterile water.

-

-

Sample Preparation (Cell Lysates):

-

Induce caspase-1 activation in your cells of interest using an appropriate stimulus (e.g., LPS priming followed by ATP treatment for macrophages). Include an untreated control cell population.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to be equal with Cell Lysis Buffer.

-

Optional Controls:

-

Positive Control: Add 1-2 units of recombinant active caspase-1 to a well.

-

Negative Control: Pre-incubate a sample with a caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CMK) for 15-30 minutes before adding the substrate.

-

Blank: Add Cell Lysis Buffer without any cell lysate.

-

-

Add 50 µL of 1x Reaction Buffer with DTT to each well.

-

To initiate the reaction, add this compound stock solution to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-1 activity in the samples.

-

Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

The caspase-1 activity can be expressed as the relative fluorescence units (RFU) per microgram of protein.

-

For inhibitor studies, the percentage of inhibition can be calculated relative to the uninhibited control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Aliquot the this compound stock solution and avoid repeated freeze-thaw cycles. Protect from light. |

| Contaminated reagents | Use fresh, high-quality reagents. | |

| Low or no signal | Low caspase-1 activity | Increase the amount of cell lysate, optimize the induction of caspase-1 activation, or increase the incubation time. |

| Inactive enzyme | Ensure proper storage and handling of samples and reagents. Use a positive control to verify assay components are working. | |

| Presence of inhibitors in the sample | Avoid using protease inhibitors in the cell lysis buffer. | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents in each well. |

| Inconsistent cell lysis | Ensure complete and consistent lysis of all samples. |

Conclusion